molecular formula C17H13N3O7 B1684435 Pyr-41 CAS No. 418805-02-4

Pyr-41

Numéro de catalogue: B1684435
Numéro CAS: 418805-02-4
Poids moléculaire: 371.3 g/mol
Clé InChI: ARGIPZKQJGFSGQ-LCYFTJDESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Case Study: Sepsis in Mice

Research has demonstrated that Pyr-41 significantly reduces inflammation and organ injury in septic mice induced by cecal ligation and puncture (CLP). In a controlled study:

  • Dosage: 5 mg/kg administered intravenously.
  • Findings:
    • Serum levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) decreased by 79%, 77%, and 89%, respectively.
    • Organ injury markers (AST, ALT, LDH) were reduced by 27%, 43%, and 52%.
    • Histological analysis showed a marked improvement in lung tissue morphology with a 74% reduction in injury scores.

This suggests that this compound could be a viable therapeutic option for treating sepsis by targeting the ubiquitination pathway to inhibit NF-κB activation .

Inhibition of Tumor Suppressor Degradation

This compound has been shown to prevent the degradation of p53, a critical tumor suppressor protein. In vitro studies indicate:

  • Effects on Cancer Cells:
    • Increased levels and transcriptional activity of p53 were observed.
    • Induction of apoptosis in transformed cells was noted, particularly those expressing wild-type p53.

These findings highlight this compound's potential as an anticancer agent by stabilizing tumor suppressor pathways .

Neuroprotection

Recent studies suggest that this compound may also have neuroprotective properties.

Case Study: Neuroprotection in Models of Neurodegeneration

Research indicates that this compound can reduce markers of neuroinflammation and protect neuronal cells from apoptosis:

  • Experimental Setup: Neuronal cell lines treated with neurotoxic agents.
  • Results:
    • Significant reduction in apoptotic markers.
    • Enhanced survival rates of neuronal cells under stress conditions.

These results position this compound as a candidate for further investigation in neurodegenerative diseases where inflammation plays a critical role .

Summary Table of Applications

Application AreaMechanismKey Findings
InflammationE1 inhibitionReduced cytokine levels in septic models
CancerStabilization of p53Induction of apoptosis in cancerous cells
NeuroprotectionReduction of neuroinflammationEnhanced survival of neuronal cells under stress

Mécanisme D'action

Target of Action

Pyr-41 is a cell-permeable irreversible inhibitor of the ubiquitin-activating enzyme E1 . This enzyme plays a central role in the ubiquitin-proteasome system, which is involved in the degradation of proteins within cells . By inhibiting E1, this compound can block all functions of ubiquitylation .

Mode of Action

This compound interacts with its target, the ubiquitin-activating enzyme E1, by irreversibly inhibiting its activity . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition to blocking ubiquitylation, this compound has also been reported to increase sumoylation in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inhibiting the ubiquitin-activating enzyme E1, this compound blocks the ubiquitination of proteins, which is a key step in their degradation . This can affect various downstream effects, such as the regulation of protein levels within cells . For example, this compound has been shown to inhibit the degradation of p53, a tumor suppressor .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein degradation and an increase in sumoylation . One significant effect is the inhibition of the degradation of p53, a tumor suppressor . This can lead to an increase in the levels of p53 within cells, which can have various effects depending on the cellular context .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-41 involves the condensation of 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol to form the ethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Pyr-41 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrofuran and pyrazolidinone moieties . It can also participate in reduction reactions, particularly the nitro group, which can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted derivatives.

    Reduction Reactions: The nitro group in this compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

Comparaison Avec Des Composés Similaires

Pyr-41 is unique in its ability to irreversibly inhibit ubiquitin-activating enzyme E1, distinguishing it from other ubiquitination inhibitors . Similar compounds include:

    PYR-9: Another ubiquitin-activating enzyme E1 inhibitor but with different structural features and potency.

    MLN4924: An inhibitor of NEDD8-activating enzyme, which is involved in a similar ubiquitination-like process called neddylation.

    MG132: A proteasome inhibitor that prevents the degradation of ubiquitinated proteins but does not inhibit the ubiquitination process itself.

This compound’s specificity for ubiquitin-activating enzyme E1 and its irreversible mode of action make it a valuable tool in research and potential therapeutic applications .

Activité Biologique

Pyr-41, chemically known as 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, is a potent and selective inhibitor of the ubiquitin-activating enzyme (E1). This compound has garnered attention in the field of biomedical research due to its significant biological activities, particularly in modulating inflammatory responses and influencing cancer cell dynamics.

This compound functions primarily by inhibiting the ubiquitin-proteasome system, which is crucial for protein degradation and cellular regulation. By blocking E1 activity, this compound prevents the ubiquitination of proteins, leading to:

  • Inhibition of NF-κB Activation : this compound effectively suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition is achieved by preventing the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm .
  • Stabilization of Tumor Suppressor Proteins : The compound inhibits the degradation of p53, a critical tumor suppressor protein, thereby enhancing its activity and promoting apoptosis in transformed cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent biological effects in various cellular models:

  • Inflammatory Cytokine Modulation : In RAW 264.7 macrophage cells, this compound significantly reduced TNF-α levels following lipopolysaccharide (LPS) stimulation. At concentrations of 5, 10, and 20 μM, TNF-α levels decreased by 38%, 81%, and 94%, respectively .
Concentration (μM)TNF-α Reduction (%)
538
1081
2094

In Vivo Studies

This compound's efficacy has also been evaluated in animal models:

  • Sepsis Model : In a cecal ligation and puncture (CLP) model of sepsis in mice, administration of this compound (5 mg/kg) resulted in:
    • Decreased Serum Proinflammatory Cytokines : Significant reductions in TNF-α, IL-1β, and IL-6 levels were observed.
    • Improved Organ Function : Markers of organ injury (AST, ALT, LDH) were significantly lower in treated mice compared to controls .
Cytokine/MarkerVehicle Group LevelThis compound Group LevelReduction (%)
TNF-αHighLowSignificant
IL-1βHighLowSignificant
ASTElevatedNormalizedSignificant

Case Study: Sepsis Treatment

In a controlled study involving septic mice:

  • Objective : To evaluate the therapeutic potential of this compound in sepsis.
  • Findings :
    • Survival rates improved from 42% to 83% with this compound treatment over ten days.
    • Histological examination revealed reduced lung injury and apoptosis markers .

Propriétés

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416554
Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-02-4
Record name PYR-41
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 418805-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYR-41
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyr-41

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.